molecular formula C6H12N2O3 B1594152 N-Ethyl-N-(3-carboxypropyl)nitrosamine CAS No. 54897-63-1

N-Ethyl-N-(3-carboxypropyl)nitrosamine

Cat. No.: B1594152
CAS No.: 54897-63-1
M. Wt: 160.17 g/mol
InChI Key: KQCXYYVZPUYXDQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-carboxypropyl)nitrosamine is a chemical compound with the molecular formula C6H12N2O3. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

N-Ethyl-N-(3-carboxypropyl)nitrosamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

    Biology: Investigated for its effects on biological systems, particularly its role in carcinogenesis.

    Medicine: Studied for its potential implications in cancer research and drug development.

    Industry: Utilized in the quality control of nitrosamine manufacturing and as a reference standard in analytical chemistry.

Mechanism of Action

Target of Action

N-Ethyl-N-(3-carboxypropyl)nitrosamine, also known as ECPN , primarily targets cellular macromolecules . The compound’s interaction with these targets can lead to significant changes in cellular function and structure.

Mode of Action

ECPN interacts with its targets through a process known as enzymatic α-hydroxylation . This process involves the compound undergoing enzymatic α-hydroxylation with cytochrome P450, subsequently forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium, a DNA alkylating agent . The resulting DNA damage can lead to significant changes in cellular function, including the potential for carcinogenicity .

Biochemical Pathways

The primary biochemical pathway affected by ECPN is the DNA repair pathwayThis can result in mutations and potentially lead to the development of cancer .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, including those mediated by cytochrome P450 enzymes .

Result of Action

The primary result of ECPN’s action is DNA damage, which can lead to mutations and potentially carcinogenic effects . Many N-nitroso compounds, including ECPN, are known carcinogens .

Action Environment

The action, efficacy, and stability of ECPN can be influenced by various environmental factors. N-Nitrosamines, including ECPN, are notorious for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . These environmental exposures can influence the levels of ECPN in the body and thus its potential effects.

Safety and Hazards

N-nitrosamines, including “N-Ethyl-N-(3-carboxypropyl)nitrosamine”, are potent animal carcinogens and are reasonably anticipated to be human carcinogens . They are also present in some foods and drinking water supplies, but their presence in medicines is considered unacceptable . Currently, there are no OSHA Permissible Exposure Limits (PELs) for these amine compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(3-carboxypropyl)nitrosamine typically involves the nitrosation of secondary amines. One common method includes the reaction of N-ethyl-3-aminopropionic acid with nitrous acid under acidic conditions. The reaction proceeds as follows: [ \text{N-ethyl-3-aminopropionic acid} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-(3-carboxypropyl)nitrosamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)
  • N-Nitrosopiperidine (NPIP)

Comparison: N-Ethyl-N-(3-carboxypropyl)nitrosamine is unique due to its specific structure, which includes an ethyl group and a carboxypropyl group. This structural uniqueness influences its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potentials, making it a valuable compound for comparative studies in nitrosamine research.

Properties

IUPAC Name

4-[ethyl(nitroso)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-8(7-11)5-3-4-6(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXYYVZPUYXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203385
Record name Butyric acid, 4-(ethylnitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54897-63-1
Record name 4-(Ethylnitrosoamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54897-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-(ethylnitrosoamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-(ethylnitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[ethyl(nitroso)amino]butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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